Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- is a complex organic compound that features a thiazole ring, a cyano group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and cyano groups. One common method involves the reaction of 2-aminothiazole with 3-chlorobenzyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with cyanoacetic acid under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(3-chlorophenyl)-: Similar structure but lacks the thiazole and cyano groups.
Acetamide, N-(4-chlorophenyl)-: Similar structure but with the chlorine atom in a different position.
2-Chloro-N-(3,5-dimethoxyphenyl)acetamide: Contains a dimethoxyphenyl group instead of the thiazole and cyano groups.
Uniqueness
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- is unique due to the presence of the thiazole ring and cyano group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
327062-17-9 |
---|---|
Molecular Formula |
C13H10ClN3OS |
Molecular Weight |
291.76 g/mol |
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoacetamide |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-3-1-2-9(6-10)7-11-8-16-13(19-11)17-12(18)4-5-15/h1-3,6,8H,4,7H2,(H,16,17,18) |
InChI Key |
BNINHSVOIVKBIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.